

Application of Cresol Red Sodium Salt in Monitoring Fermentation pH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cresol Red sodium salt*

Cat. No.: *B14786908*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Effective monitoring and control of pH are critical for optimizing yield, product quality, and process consistency in microbial fermentation. Fluctuations in pH can significantly impact enzyme activity, nutrient uptake, and the overall metabolic state of the microorganisms. While traditional electrochemical pH probes are widely used, they can be susceptible to drift, require frequent calibration, and may not be suitable for all fermentation scales, especially in high-throughput screening applications. **Cresol Red sodium salt**, a sulfonephthalein dye, offers a simple, cost-effective, and visually intuitive alternative for monitoring pH in the neutral to slightly alkaline range, which is relevant for many fermentation processes. Its distinct color change from yellow in acidic conditions to a purplish-red in alkaline conditions provides a clear indication of pH shifts.^{[1][2]}

Principle of Operation

Cresol Red is a pH indicator that undergoes a color change over a specific pH range. For fermentation monitoring, the relevant transition occurs between pH 7.2 and 8.8.^{[1][3]} Below pH 7.2, the indicator is predominantly in its yellow, acidic form. As the pH increases, it transitions to its purplish-red, basic form. This color change is due to a structural rearrangement of the molecule in response to changes in the hydrogen ion concentration. The intensity of the color is

proportional to the concentration of the respective form of the dye, allowing for either a visual estimation of pH or a more precise quantitative measurement using a spectrophotometer.

Key Properties and Data

A summary of the key properties of **Cresol Red sodium salt** is provided below, along with a comparison to other common pH monitoring methods.

Property	Cresol Red Sodium Salt	Electrochemical pH Probe
pH Range	7.2 - 8.8 ^{[1][3]}	Typically 0 - 14
pKa	Approximately 8.0 - 8.5	Not Applicable
Principle	Colorimetric	Potentiometric
Measurement Mode	In-situ (in medium) or At-line (sampling)	In-situ or At-line
Advantages	- Low cost- Simple visual assessment- Suitable for high-throughput screening- Non-invasive (for visual monitoring)	- High accuracy and precision- Continuous, real-time data- Wide pH range
Disadvantages	- Limited pH range- Potential for interference from media components ("protein error") ^{[4][5]} - Less precise than electrochemical methods for fine control	- Higher cost- Requires regular calibration- Risk of drift and biofouling- Can be invasive
Response Time	Rapid	Rapid

Experimental Protocols

Protocol 1: Preparation of Cresol Red Indicator Stock Solution

This protocol outlines the preparation of a stock solution of **Cresol Red sodium salt** that can be added to fermentation media.

Materials:

- **Cresol Red sodium salt**
- 95% Ethanol
- 0.1 M Sodium Hydroxide (NaOH)
- Distilled or deionized water
- Volumetric flasks and pipettes

Procedure:

- Weigh out 0.1 g of **Cresol Red sodium salt**.
- In a 100 mL volumetric flask, combine 2.65 mL of 0.1 M NaOH and 20 mL of 95% ethanol.
- Add the **Cresol Red sodium salt** to the ethanol/NaOH mixture.
- Gently warm and swirl the flask until the dye is completely dissolved.
- Once dissolved, bring the final volume to 100 mL with distilled or deionized water.
- Store the stock solution in a tightly sealed container at room temperature, protected from light.

Protocol 2: Direct Incorporation of Cresol Red into Fermentation Media

This protocol is adapted from the use of Phenol Red in fermentation broths and is suitable for qualitative or semi-quantitative visual monitoring of pH.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- Prepared Cresol Red indicator stock solution (from Protocol 1)
- Fermentation medium

- Autoclave or sterile filters

Procedure:

- Prepare the fermentation medium according to your standard protocol.
- Prior to sterilization, add the Cresol Red indicator stock solution to the medium. The final concentration of the indicator may need to be optimized, but a starting point is typically 1-2 mL of stock solution per liter of medium.
- If the medium is to be autoclaved, ensure that the **Cresol Red sodium salt** is heat-stable under your sterilization conditions. It is advisable to test the stability of the indicator in a small batch of medium first.
- Alternatively, the Cresol Red stock solution can be filter-sterilized and added to the cooled, sterile fermentation medium.
- The color of the medium will now provide a visual indication of the pH. A change from the initial reddish hue towards yellow will indicate acidification of the medium due to microbial metabolism.

Protocol 3: At-line pH Monitoring of Fermentation Samples

This protocol is for the quantitative measurement of pH in fermentation samples using a spectrophotometer.

Materials:

- Prepared Cresol Red indicator stock solution (from Protocol 1)
- Fermentation broth samples
- pH meter for calibration
- Spectrophotometer
- Cuvettes

- Buffer solutions of known pH (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0)

Procedure:

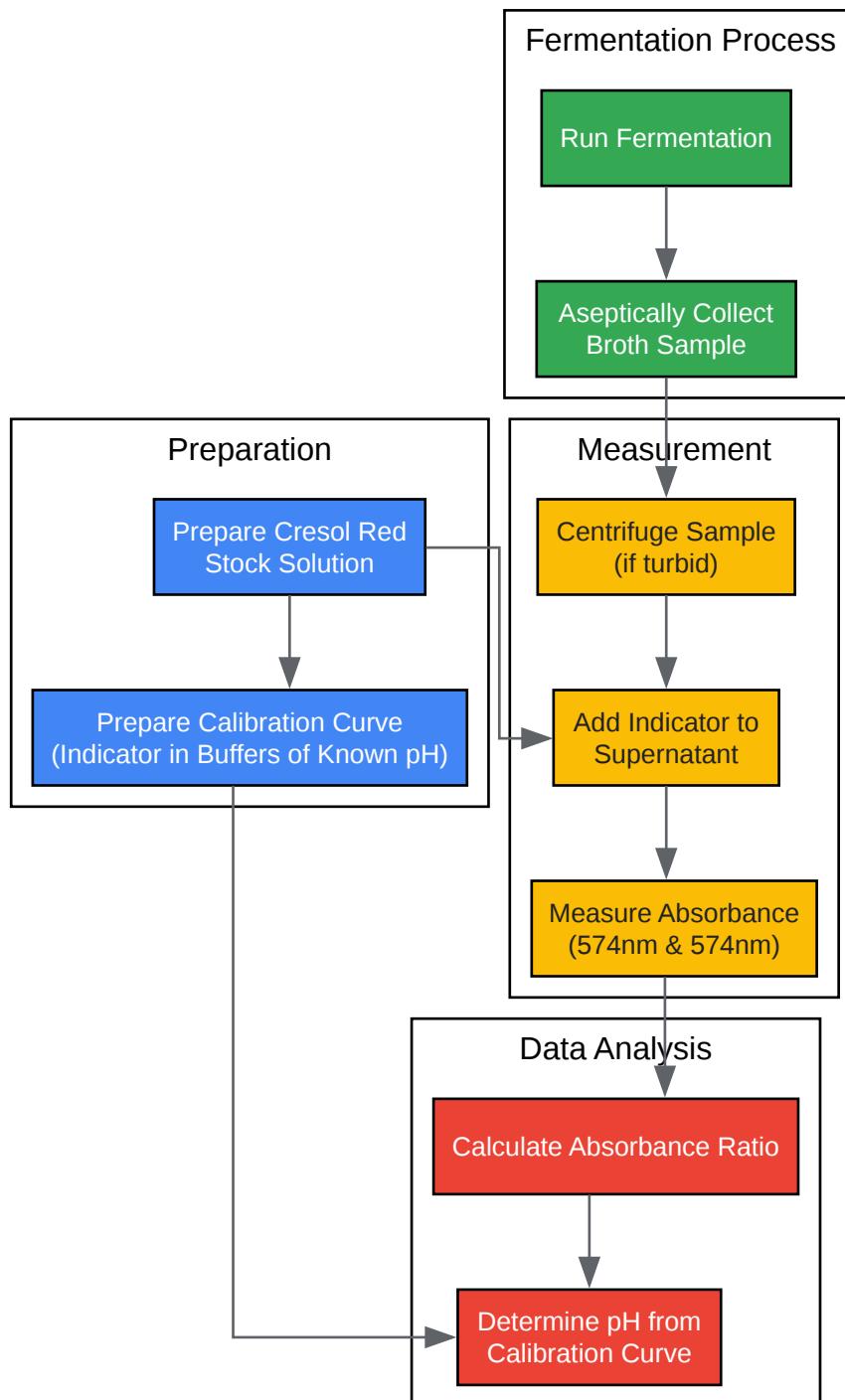
- Calibration Curve:

- Prepare a series of standards by adding a small, precise volume of Cresol Red stock solution to buffer solutions of known pH. The final concentration of the indicator should be consistent across all standards.
- Measure the absorbance of each standard at two wavelengths: one at the peak absorbance of the acidic form (around 434 nm) and one at the peak absorbance of the basic form (around 574 nm).
- Calculate the ratio of the absorbances (A574nm / A434nm) for each standard.
- Plot the absorbance ratio against the known pH of the buffer solutions to generate a calibration curve.

- Sample Measurement:

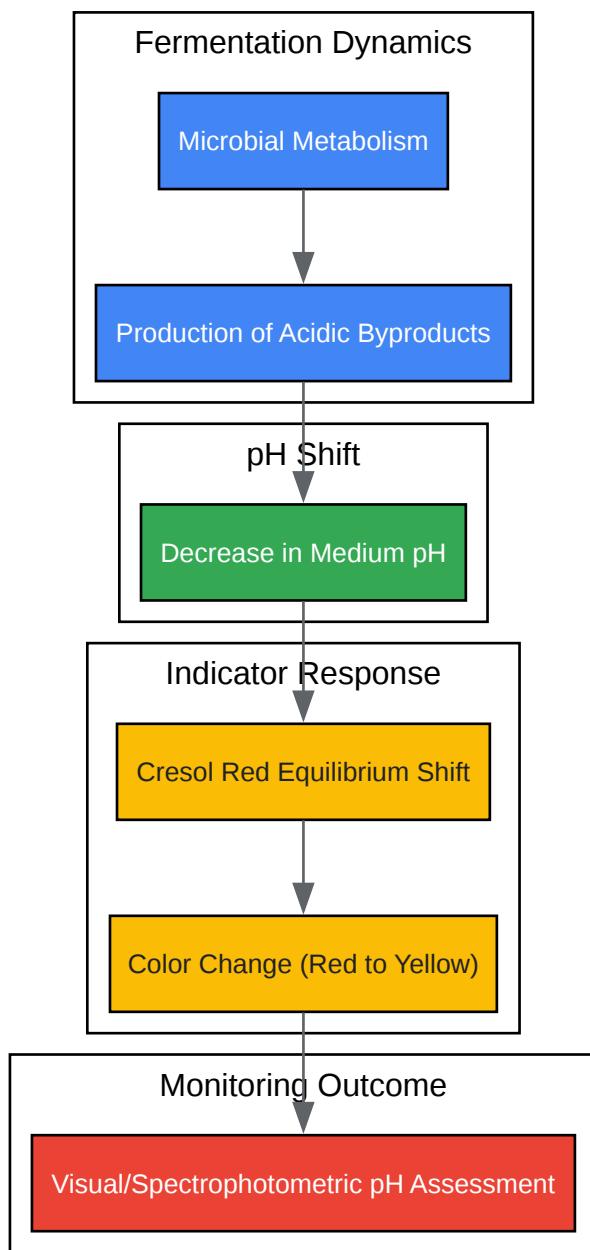
- Aseptically withdraw a small sample of the fermentation broth.
- If the broth is turbid, centrifuge the sample to pellet the cells and any solid components.
- Add the same precise volume of Cresol Red stock solution used for the calibration curve to a known volume of the supernatant.
- Measure the absorbance of the sample at 574 nm and 434 nm.
- Calculate the ratio of the absorbances.
- Determine the pH of the sample by interpolating from the calibration curve.

Considerations and Limitations


- Protein Error: Sulfonephthalein indicators like Cresol Red can interact with proteins in the medium, which can cause a shift in the pKa of the dye and lead to inaccuracies in pH

measurement.[4][5] It is advisable to create the calibration curve in a solution that closely mimics the composition of the fermentation broth, or to validate the colorimetric readings with a calibrated pH electrode.

- Media Color and Turbidity: The inherent color and turbidity of the fermentation broth can interfere with spectrophotometric measurements. It is essential to use a cell-free supernatant for analysis and to subtract the background absorbance of the medium without the indicator.
- Indicator Stability: The stability of Cresol Red in the specific fermentation medium and under the process conditions (e.g., temperature, light exposure) should be evaluated to ensure that the color change is solely due to pH variations.
- Ionic Strength: The ionic strength of the medium can influence the pKa of the indicator. For accurate measurements, the ionic strength of the calibration standards should be similar to that of the fermentation broth.


Visualizations

Experimental Workflow for At-line pH Monitoring

[Click to download full resolution via product page](#)

Caption: Workflow for quantitative pH monitoring of fermentation samples.

Logical Relationship of pH Change and Indicator Response

[Click to download full resolution via product page](#)

Caption: Relationship between fermentation and indicator response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cresol Red Sodium Salt | I10527 | CAS 62625-29-0 | TriStains [tristains.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein error of pH indicators in the presence of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. liofilchem.net [liofilchem.net]
- To cite this document: BenchChem. [Application of Cresol Red Sodium Salt in Monitoring Fermentation pH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14786908#application-of-cresol-red-sodium-salt-in-monitoring-fermentation-ph]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com